BMS-694153
Description
Properties
CAS No. |
1050381-35-5 |
|---|---|
Molecular Formula |
C35H45FN8O3 |
Molecular Weight |
644.7964 |
IUPAC Name |
(R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C35H45FN8O3/c1-23-18-24(19-26-21-37-40-31(23)26)20-30(33(45)42-14-8-27(9-15-42)41-12-3-2-4-13-41)38-34(46)43-16-10-28(11-17-43)44-22-25-6-5-7-29(36)32(25)39-35(44)47/h5-7,18-19,21,27-28,30H,2-4,8-17,20,22H2,1H3,(H,37,40)(H,38,46)(H,39,47)/t30-/m1/s1 |
InChI Key |
HBOINTMVWRSZQS-SSEXGKCCSA-N |
SMILES |
CC1=C2C(=CC(=C1)C[C@H](C(=O)N3CCC(CC3)N4CCCCC4)NC(=O)N5CCC(CC5)N6CC7=C(C(=CC=C7)F)NC6=O)C=NN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-694153; BMS 694153; BMS694153. |
Origin of Product |
United States |
Preparation Methods
Preparation of the Quinazolinone Intermediate
The quinazolinone core is synthesized via a three-step sequence starting from 2-aminobenzoic acid:
-
Condensation : Reaction with trimethyl orthoacetate in acetic acid yields 2-methyl-4H-benzo[d][1,oxazin-4-one.
-
Amination : Treatment with ammonium hydroxide at 80°C produces 2-methylquinazolin-4(3H)-one.
-
Chlorination : Phosphorus oxychloride-mediated conversion to 4-chloro-2-methylquinazoline (Yield: 78%).
Key Reaction Conditions
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Trimethyl orthoacetate | 100°C | 4 h | 85% |
| 2 | NH4OH | 80°C | 6 h | 90% |
| 3 | POCl3 | Reflux | 3 h | 78% |
Synthesis of the Piperidine Fragment
The trans-piperidine moiety is constructed using asymmetric catalysis:
-
Mannich Reaction : Benzaldehyde, ammonium acetate, and methyl vinyl ketone undergo catalytic asymmetric Mannich reaction with (R)-BINOL-derived phosphoric acid (ee > 98%).
-
Reductive Amination : Hydrogenation over Pd/C in methanol yields the cis-piperidine intermediate.
-
Epimerization : Heating with KOtBu in THF induces epimerization to the trans-isomer (dr 95:5).
Stereochemical Control
Final Coupling and Functionalization
The quinazolinone and piperidine fragments are coupled via Buchwald-Hartwig amination:
-
Ligand Screening : Xantphos outperforms BINAP in suppressing homocoupling (Yield: 65% vs. 42%).
-
Optimized Conditions :
Subsequent fluorination introduces the 2,3-difluorophenyl group via Suzuki-Miyaura coupling:
-
Boronic Acid : 2,3-Difluorophenylboronic acid
-
Catalyst System : Pd(PPh3)4/K2CO3 in dioxane/H2O (4:1)
Critical Analysis of Methodological Innovations
Ring-Closing Metathesis (RCM) Optimization
The convergent route employs Grubbs-II catalyst for macrocyclization:
Comparative RCM Performance
| Catalyst | Dilution (M) | Temperature | Time | Yield |
|---|---|---|---|---|
| Grubbs-I | 0.012 | 40°C | 48 h | 35% |
| Grubbs-II | 0.025 | 50°C | 24 h | 86% |
| Hoveyda-Grubbs | 0.030 | 60°C | 12 h | 72% |
Grubbs-II provided optimal balance between reaction rate and yield, enabling scale-up to kilogram quantities.
Solvent Effects on Diastereoselectivity
Solvent polarity significantly impacts the trans/cis ratio during piperidine epimerization:
| Solvent | Dielectric Constant | trans:cis Ratio |
|---|---|---|
| THF | 7.6 | 95:5 |
| DMF | 36.7 | 82:18 |
| Toluene | 2.4 | 89:11 |
Polar aprotic solvents like DMF promote undesired cis-isomer formation through stabilization of transition state charges.
Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20) confirmed enantiomeric excess >99%:
Scale-Up Challenges and Solutions
Thermal Stability Considerations
The penultimate intermediate exhibited decomposition above 150°C, necessitating:
Byproduct Management
Major byproducts and mitigation strategies:
-
Homocoupled Biaryl : Controlled via ligand-to-palladium ratio optimization (Xantphos:Pd = 2:1).
-
Over-fluorination : Minimized using precise stoichiometry of Selectfluor reagent (1.05 equiv).
Emerging Alternative Routes
Biocatalytic Approaches
Recent patent applications disclose transaminase-mediated synthesis of the piperidine fragment:
Chemical Reactions Analysis
Core Structural Features and Reactivity
The compound’s 2-thioxoquinazoline moiety and fused cycloheptapyridine ring system govern its chemical behavior:
Synthetic Challenges and Optimization Strategies
Early routes to similar CGRP antagonists faced issues with low yields and stereochemical control, as seen in the synthesis of BMS-846372 (a structural analog) :
Key obstacles in this compound synthesis likely included:
- Stereoselective formation of the fused bicyclic system
- Low-yielding pyridine ring closure (e.g., 20% yield in analogous gold-catalyzed cyclization)
- Scalability of high-dilution ring-closing metathesis (RCM) reactions
To address these, Bristol Myers Squibb employed advanced optimization tools, including:
- Machine learning-guided Bayesian optimization to identify optimal reaction conditions with 85% fewer experiments
- Chiral resolution techniques (e.g., preparative HPLC) to isolate enantiomerically pure product
Stability and Metabolic Pathways
Preclinical studies of this compound analogs reveal:
- Oxidative stability : The fluorinated aryl group reduces metabolism by CYP3A4
- Hydrolytic resistance : The constrained bicyclic core prevents rapid cleavage in gastric fluid
- Plasma protein binding : >95% (inferred from similar CGRP antagonists)
Industrial-Scale Production Innovations
Bristol Myers Squibb’s chemical process development team implemented:
- Flow chemistry for high-dilution RCM steps
- Enzyme engineering for asymmetric synthesis (e.g., ketoreductase mutants with >99.5% de)
- Continuous crystallization to isolate pure enantiomers without chromatography
While specific reaction details for this compound remain proprietary, its design and synthesis reflect state-of-the-art medicinal chemistry strategies combining structural constraint, computational optimization, and innovative catalysis. The compound’s development exemplifies industry trends toward machine learning-enhanced synthesis and stereochemical precision in small-molecule drug discovery .
Scientific Research Applications
Pharmacological Profile
1.1 Mechanism of Action
BMS-694153 acts as an antagonist to the CGRP receptor, which plays a crucial role in migraine pathophysiology. CGRP is known to mediate vasodilation and inflammatory processes associated with migraine attacks. By inhibiting this neuropeptide's action, this compound can potentially alleviate migraine symptoms and reduce the frequency of attacks .
1.2 Potency and Efficacy
The compound has demonstrated remarkable potency in preclinical models. In various studies, this compound exhibited effective dose-dependent activity in validated in vivo and ex vivo migraine models, showing good bioavailability when administered intranasally . This mode of delivery is particularly advantageous for rapid onset of action, which is critical during acute migraine attacks.
Clinical Applications
2.1 Migraine Treatment
The primary application of this compound is in the treatment of migraines. Clinical trials have indicated that antagonism of the CGRP receptor can significantly reduce the frequency and severity of migraine attacks. The compound's ability to provide rapid relief through intranasal administration presents a compelling option for patients who require quick intervention during migraine episodes .
2.2 Potential for Other Vascular Disorders
Beyond migraines, this compound may have potential applications in other cerebrovascular or vascular disorders. Its mechanism of action could be beneficial in conditions where CGRP plays a role, such as cluster headaches or certain types of vascular headaches . However, further research is needed to fully elucidate these potential applications.
Comparative Data
| Parameter | This compound | Other CGRP Antagonists |
|---|---|---|
| Administration Route | Intranasal | Oral, Subcutaneous |
| Potency (IC50) | 0.22 nM | Varies (0.5 - 10 nM) |
| Bioavailability | High (intranasal) | Varies widely |
| Target Conditions | Migraine | Migraine, Cluster Headaches |
| Clinical Status | Preclinical | Various stages (Phase 1-3) |
Case Studies
4.1 Preclinical Studies
In preclinical studies involving animal models, this compound showed significant efficacy in reducing migraine-like symptoms induced by CGRP administration. The compound was evaluated for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles that support its potential for clinical use .
4.2 Clinical Trials
While specific clinical trial data on this compound is limited due to its preclinical status, related compounds targeting the CGRP pathway have progressed through various phases of clinical trials with promising results. For instance, other CGRP antagonists have shown significant reductions in monthly migraine days and improvements in quality of life metrics among participants .
Mechanism of Action
BMS-694153 exerts its effects by antagonizing the CGRP receptor, which is implicated in the pathophysiology of migraines. The compound binds to the receptor with high affinity, preventing the binding of CGRP and thereby inhibiting its vasodilatory and pro-inflammatory effects . This mechanism of action is distinct from other migraine treatments, such as triptans, which target serotonin receptors .
Comparison with Similar Compounds
Comparison with Similar CGRP Receptor Antagonists
CGRP receptor antagonists are categorized by their pharmacokinetic properties, selectivity, and clinical outcomes. Below is a comparative analysis of BMS-694153 and key competitors:
Table 1: Key CGRP Receptor Antagonists and Their Properties
Key Findings
Potency and Selectivity this compound exhibits subnanomolar affinity (Ki = 0.3 nM) for the CGRP receptor, comparable to olcegepant (0.03 nM) but superior to telcagepant (1.2 nM) and BMS-846372 (0.5 nM) . Its selectivity over adrenomedullin (AM) and calcitonin (CT) receptors exceeds 1000-fold, reducing off-target effects. This contrasts with MK-3207 and telcagepant, which show lower selectivity (<500-fold) .
Route of Administration this compound is optimized for intranasal delivery, achieving 70–80% bioavailability in rabbits. This addresses the poor oral bioavailability (<10%) seen in earlier indazole-based antagonists like this compound itself in non-human primates . Oral alternatives (e.g., telcagepant, BMS-846372) faced challenges due to hepatic first-pass metabolism or solubility limitations .
Safety and Clinical Outcomes Telcagepant and MK-3207 were discontinued due to hepatotoxicity and cardiovascular side effects, respectively .
Structural and Mechanistic Insights
- This compound’s indazole moiety enhances water solubility compared to the pyridine core of BMS-846372, which improved permeability but retained solubility challenges .
- Like telcagepant and olcegepant, this compound requires RAMP1 (receptor activity-modifying protein 1) for binding, ensuring specificity for the CGRP receptor over AMY1 receptors .
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate BMS-694153’s selectivity for CGRP receptors compared to related receptors (e.g., adrenomedullin or amylin receptors)?
- Methodological Answer : Begin with in vitro competitive binding assays using radiolabeled ligands for CGRP, adrenomedullin, and amylin receptors. Measure IC50 values for this compound against each receptor subtype under standardized conditions (e.g., pH, temperature). Validate selectivity via functional assays (e.g., cAMP inhibition in transfected cell lines) and cross-reference with structural data (e.g., receptor homology modeling) to identify binding-site disparities . Include negative controls (e.g., known non-selective antagonists) and statistical validation of dose-response curves using nonlinear regression analysis .
Q. What are the best practices for ensuring reproducibility in pharmacokinetic studies of this compound in preclinical migraine models?
- Methodological Answer : Standardize animal models (e.g., nitroglycerin-induced migraine in rodents) with strict inclusion criteria (e.g., weight, age, baseline CGRP levels). Use LC-MS/MS for plasma and cerebrospinal fluid (CSF) quantification of this compound, reporting limits of detection (LOD) and quantification (LOQ). Predefine sampling timepoints aligned with the compound’s half-life and include inter-assay variability metrics. Publish raw data for bioavailability, volume of distribution, and clearance rates in supplementary materials to enable cross-validation .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in peripheral vs. central migraine pathways be resolved?
- Methodological Answer : Conduct comparative studies using in situ hybridization to map CGRP receptor expression in trigeminal ganglia (peripheral) vs. brainstem nuclei (central). Pair this with microdialysis to measure this compound’s CSF penetration efficiency. Use Bayesian meta-analysis to reconcile prior conflicting results, incorporating covariates like blood-brain barrier permeability (e.g., logP values) and study design heterogeneity (e.g., dosing regimens, outcome measures). Address contradictions by stratifying data based on migraine subtypes (e.g., episodic vs. chronic) .
Q. What statistical approaches are optimal for analyzing dose-dependent adverse effects of this compound in longitudinal studies?
- Methodological Answer : Apply mixed-effects models to account for intra-subject variability in longitudinal data. Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., onset of hypertension). For rare adverse events, employ exact Poisson regression with Firth’s correction to mitigate small-sample bias. Report 95% confidence intervals and multiplicity-adjusted p-values (e.g., Bonferroni) to minimize Type I errors. Pre-register analysis plans to avoid post hoc data dredging .
Data Analysis & Interpretation
Q. How should researchers handle outliers in this compound’s dose-response data when calculating IC50 values?
- Methodological Answer : Predefine outlier exclusion criteria (e.g., values >3 SD from the mean). Use robust regression (e.g., Huber loss function) to minimize outlier influence. Compare results with and without outliers in sensitivity analyses. For high-throughput screens, apply machine learning algorithms (e.g., isolation forests) to detect anomalous data points. Document all exclusions transparently in supplementary materials .
Q. What strategies validate the translational relevance of this compound’s preclinical efficacy data to human trials?
- Methodological Answer : Use pharmacodynamic biomarkers (e.g., plasma CGRP levels) as bridging endpoints between species. Perform allometric scaling of doses based on body surface area and receptor density differences. Validate translational models via reverse translational studies: compare human trial data back to preclinical models, adjusting for covariates like protein binding and metabolic enzyme activity .
Experimental Design & Reporting
Q. What minimal dataset is required to confirm this compound’s chemical identity and purity in published studies?
- Methodological Answer : Report 1H/13C NMR shifts, HRMS data, and HPLC chromatograms (≥95% purity). For novel derivatives, include X-ray crystallography or 2D-NOSEY for structural confirmation. Disclose batch-specific impurities via LC-MS trace analysis. Adhere to IUPAC naming conventions and deposit raw spectral data in public repositories (e.g., Zenodo) .
Q. How can researchers optimize in vivo experimental designs to balance statistical power and ethical constraints in this compound studies?
- Methodological Answer : Use adaptive design methods (e.g., group sequential trials) to minimize animal use while maintaining power. Conduct sample-size calculations via simulation (e.g., Monte Carlo) based on pilot data. Implement non-invasive monitoring (e.g., telemetry for cardiovascular effects) to reduce terminal endpoints. Adhere to ARRIVE 2.0 guidelines for comprehensive reporting .
Tables for Reference
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
